(S)-Fmoc-2-amino-3-propargyloxy-propionic acid

CAS No.: 1354752-75-2

Cat. No.: VC3096930

Molecular Formula: C21H19NO5

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354752-75-2 |

|---|---|

| Molecular Formula | C21H19NO5 |

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid |

| Standard InChI | InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |

| Standard InChI Key | RVEQAPLSYFNSJW-IBGZPJMESA-N |

| Isomeric SMILES | C#CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

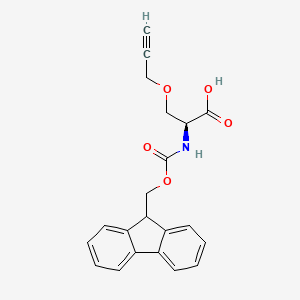

(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is a modified amino acid featuring an L-serine core with fluorenylmethyloxycarbonyl (Fmoc) protection at the amino group and a propargyl (prop-2-yn-1-yl) modification at the hydroxyl side chain. This structural arrangement creates a molecule with both peptide synthesis compatibility and click chemistry reactivity potential. Its structure represents a careful balance between protection chemistry and functional group accessibility for further modifications .

The compound has several synonyms in scientific literature, including Fmoc-Ser(O-propargyl)-OH, N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(prop-2-yn-1-yl)-L-serine, and Fmoc-L-Ser(Propargyl)-OH . This nomenclature diversity reflects its widespread use across different chemical disciplines and applications.

Physicochemical Properties

The physicochemical properties of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid demonstrate its unique position among modified amino acids. These properties directly influence its behavior in synthetic applications and its utility in various chemical reactions.

Table 1: Physicochemical Properties of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₉NO₅ | |

| Molecular Weight | 365.4 g/mol | |

| CAS Number | 1354752-75-2 | |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid | |

| InChI | InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| InChIKey | RVEQAPLSYFNSJW-IBGZPJMESA-N | |

| SMILES | C#CCOCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

The Fmoc protecting group provides UV detection capability while the propargyl group introduces an alkyne functionality that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry reactions. This dual functionality makes the compound particularly valuable in bioorthogonal chemistry applications.

Structural Features

The stereochemistry of this compound is defined by the (S)-configuration at the alpha carbon, corresponding to the L-form of the amino acid. This configuration is crucial for maintaining biological compatibility when incorporated into peptides or proteins. The structure contains several key functional groups:

-

A carboxylic acid group that enables peptide bond formation

-

An Fmoc-protected amino group that allows controlled deprotection during peptide synthesis

-

A propargyl group connected via an oxygen atom (ether linkage) that provides click chemistry reactivity

-

A fluorene ring system that provides UV absorbance for detection and monitoring

Applications in Research and Development

Peptide Synthesis Applications

(S)-Fmoc-2-amino-3-propargyloxy-propionic acid serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc protection strategy allows for selective deprotection under mild basic conditions, while the propargyl group remains stable throughout the synthesis process. This enables the creation of complex peptide sequences with high purity, which is crucial for understanding biological processes and developing therapeutic peptides.

The incorporation of this modified amino acid into peptides provides a convenient handle for further functionalization after peptide assembly. This post-synthetic modification approach allows for the attachment of various functional entities such as fluorescent tags, affinity labels, or drug molecules without disrupting the peptide's primary structure.

Drug Development Applications

The unique structure of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid makes it useful in the design of novel pharmaceuticals. The propargyloxy group facilitates the attachment of various functional groups through click chemistry, enhancing drug efficacy and selectivity by targeting specific biological pathways. This ability to create precisely modified peptides has implications for peptide-based drug development, where fine-tuning of pharmacokinetic and pharmacodynamic properties is essential.

Peptides containing this modified amino acid can serve as scaffolds for the development of peptide-drug conjugates, targeted delivery systems, and constrained peptides with enhanced metabolic stability. These applications address common challenges in peptide therapeutics such as rapid degradation and poor membrane permeability.

Bioconjugation and Click Chemistry Applications

One of the most significant applications of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid is in bioconjugation using click chemistry. The propargyloxy group enables copper-catalyzed azide-alkyne cycloaddition reactions, which are essential for attaching biomolecules to surfaces or other compounds. This capability is particularly important in developing biosensors and targeted drug delivery systems.

The click chemistry approach offers several advantages:

-

High specificity even in complex biological environments

-

Mild reaction conditions compatible with sensitive biomolecules

-

Nearly quantitative yields with minimal side reactions

-

Compatibility with aqueous conditions

These properties make (S)-Fmoc-2-amino-3-propargyloxy-propionic acid an ideal choice for creating bioconjugates for various applications in chemical biology and biomedical research.

Neuroscience Research Applications

(S)-Fmoc-2-amino-3-propargyloxy-propionic acid can be employed in studies related to neurotransmitter function and receptor interactions. When incorporated into peptides that target neuronal receptors, the propargyl group allows for attachment of reporter molecules or affinity tags that facilitate visualization or isolation of receptor complexes. This approach provides insights into neurological disorders and potential therapeutic approaches.

The ability to create precisely modified neuroactive peptides has implications for studying synaptic transmission, neuronal signaling pathways, and the development of potential therapeutics for neurological conditions.

Material Science Applications

The properties of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid allow for the modification of polymeric materials, enhancing their functionality for applications in coatings, adhesives, and drug delivery systems. When incorporated into peptide-based materials, this compound can provide reactive sites for cross-linking or further functionalization, leading to materials with tunable properties.

Specific applications in material science include:

-

Development of peptide-functionalized surfaces

-

Creation of peptide-polymer conjugates with responsive properties

-

Design of biomaterials with controlled degradation profiles

-

Fabrication of stimuli-responsive hydrogels for drug delivery

Recent Research Findings

Recent studies have highlighted the versatility of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid in various research contexts. Click chemistry reactions involving this compound have been explored for creating complex biomolecular conjugates, which are crucial in biomedical applications. The copper-catalyzed azide-alkyne cycloaddition reaction creates a stable 1,2,3-triazole linkage that can withstand a wide range of physiological conditions, making it ideal for in vivo applications.

Researchers have utilized this compound to develop:

-

Peptide-based imaging agents with improved target specificity

-

Peptide-drug conjugates with controlled release properties

-

Affinity-based probes for proteomics research

-

Peptide-functionalized nanoparticles for targeted drug delivery

These developments demonstrate the compound's utility across multiple disciplines, from chemical biology to materials science and medicinal chemistry.

Comparison with Related Compounds

Structural Comparison with Sulfur Analog

A closely related compound to (S)-Fmoc-2-amino-3-propargyloxy-propionic acid is (R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid (CAS: 1354752-76-3). While structurally similar, these compounds differ in several key aspects, as illustrated in the comparison table below .

Table 2: Comparison between (S)-Fmoc-2-amino-3-propargyloxy-propionic acid and its Sulfur Analog

| Property | (S)-Fmoc-2-amino-3-propargyloxy-propionic acid | (R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid |

|---|---|---|

| Molecular Formula | C₂₁H₁₉NO₅ | C₂₁H₁₉NO₄S |

| Molecular Weight | 365.4 g/mol | 381.4 g/mol |

| CAS Number | 1354752-75-2 | 1354752-76-3 |

| Stereochemistry | S-configuration (L-amino acid) | R-configuration (D-amino acid) |

| Heteroatom Linkage | Oxygen (ether linkage) | Sulfur (thioether linkage) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid |

The key differences include:

-

The linkage between the amino acid backbone and the propargyl group: oxygen (ether) in the title compound versus sulfur (thioether) in the analog

-

The stereochemistry: S-configuration in the title compound versus R-configuration in the analog

-

The molecular weight: the sulfur analog is slightly heavier due to the higher atomic weight of sulfur compared to oxygen

These differences result in distinct chemical properties and reactivities. For instance, the C-S bond in the sulfur analog is longer and weaker than the C-O bond in the title compound, potentially affecting stability and reactivity in certain chemical environments .

Functional Differences

The sulfur analog represents a modified cysteine derivative rather than a serine derivative. This distinction has important implications for applications in peptide chemistry:

-

Thioethers (in the sulfur analog) are generally more nucleophilic than ethers

-

The sulfur analog may have different stability profiles under oxidative conditions

-

The slightly different electronic properties of the propargyl group when attached to sulfur versus oxygen may affect reactivity in click chemistry applications

-

The R-configuration in the sulfur analog corresponds to the unnatural D-amino acid, which can confer resistance to proteolytic degradation when incorporated into peptides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume